molecular formula C9H9ClF2 B13583035 1-(3-Chloropropyl)-2,4-difluorobenzene

1-(3-Chloropropyl)-2,4-difluorobenzene

Cat. No.: B13583035
M. Wt: 190.62 g/mol
InChI Key: QREPMKRYFWTZCL-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2,4-difluorobenzene is an aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a 3-chloropropyl chain at the 1-position. Its molecular formula is C₉H₉ClF₂, with a molecular weight of 190.62 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for drugs requiring halogenated alkyl chains to modulate bioavailability or receptor binding .

The chloropropyl group provides a reactive site for nucleophilic substitution or coupling reactions, while the difluorobenzene moiety offers electronic stabilization and influences lipophilicity. Its synthesis typically involves alkylation or Friedel-Crafts reactions under controlled conditions, though specific protocols vary depending on target derivatives .

Properties

Molecular Formula

C9H9ClF2

Molecular Weight

190.62 g/mol

IUPAC Name

1-(3-chloropropyl)-2,4-difluorobenzene

InChI

InChI=1S/C9H9ClF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2

InChI Key

QREPMKRYFWTZCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2,4-difluorobenzene typically involves the alkylation of 2,4-difluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloropropyl)-2,4-difluorobenzene may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2,4-difluorobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, and halogens in the presence of Lewis acids like aluminum chloride.

    Oxidation and Reduction: Potassium permanganate, chromium trioxide for oxidation; lithium aluminum hydride, sodium borohydride for reduction.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated benzene derivatives.

    Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, and alkenes.

Scientific Research Applications

1-(3-Chloropropyl)-2,4-difluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2,4-difluorobenzene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkyl-Benzene Derivatives

(a) 1-(3-Bromopropyl)-2,4-dichlorobenzene
  • Structure : Benzene ring with 2,4-dichloro substituents and a 3-bromopropyl chain.
  • Key Differences: Bromine (Br) vs. Chlorine (Cl) in the alkyl chain: Bromine’s higher atomic radius and polarizability enhance reactivity in SN2 reactions compared to chlorine. Dichloro vs.
  • Applications : Used in agrochemicals and pharmaceuticals requiring slower degradation rates due to bromine’s stability .
(b) 1-(1-Chloromethylvinyl)-2,4-difluorobenzene
  • Structure : Difluorobenzene with a chloromethylvinyl group.
  • Key Differences :
    • Vinyl group introduces π-bond conjugation, increasing electrophilicity for Diels-Alder or cycloaddition reactions.
    • Chloromethylvinyl vs. Chloropropyl: Shorter chain length and unsaturated bond reduce steric hindrance, favoring regioselective reactions .
  • Applications : Intermediate for polymers and specialty chemicals requiring conjugated systems .

Pharmaceutical Intermediates with Heterocyclic Moieties

(a) 1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazol-2-one
  • Structure : Benzimidazolone core with a 3-chloropropyl chain.
  • Key Differences :
    • Benzimidazolone (heterocyclic ring) vs. Difluorobenzene: The nitrogen-rich heterocycle enhances hydrogen bonding and bioavailability, critical for drugs like Domperidone (anti-emetic).
    • Reactivity: The imidazolone ring participates in acid-base reactions, unlike the inert difluorobenzene .
  • Applications : Central to dopamine receptor antagonists .
(b) 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
  • Structure : Piperazine ring linked to chlorophenyl and chloropropyl groups.
  • Key Differences :
    • Piperazine’s basicity enables salt formation (e.g., hydrochloride), improving solubility.
    • Dual chloro substituents increase lipophilicity, enhancing blood-brain barrier penetration for CNS drugs like Trazodone (antidepressant) .

Fluorinated Ketone Derivatives

2-Chloro-1-(2,4-difluorophenyl)ethanone
  • Structure : Difluorobenzene with a chloroacetyl group.
  • Key Differences :
    • Ketone functional group vs. Chloropropyl chain: The carbonyl group undergoes nucleophilic addition, enabling synthesis of antifungal agents (e.g., Fluconazole ).
    • Higher polarity due to the ketone increases water solubility compared to alkyl-substituted derivatives .
  • Applications : Antifungal drug intermediates .

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity Profile Primary Applications References
1-(3-Chloropropyl)-2,4-difluorobenzene C₉H₉ClF₂ 2,4-F₂, 3-Cl-propyl Nucleophilic substitution Pharmaceutical intermediates
1-(3-Bromopropyl)-2,4-dichlorobenzene C₉H₉BrCl₂ 2,4-Cl₂, 3-Br-propyl SN2 reactions Agrochemicals
1-(3-Chloropropyl)-1H-benzimidazol-2-one C₁₀H₁₀ClN₂O Benzimidazolone core Acid-base reactions Anti-emetics (Domperidone)
2-Chloro-1-(2,4-difluorophenyl)ethanone C₈H₄ClF₂O 2,4-F₂, chloroacetyl Nucleophilic addition Antifungals (Fluconazole)

Research Findings and Implications

  • Reactivity Trends : Chloropropyl chains favor alkylation in drug synthesis, while bromine substituents extend half-life in agrochemicals .
  • Electronic Effects : Difluoro substituents on benzene rings balance electron withdrawal and steric effects, optimizing reaction yields in coupling reactions .
  • Pharmacological Impact : Heterocyclic cores (e.g., benzimidazolone) significantly enhance target specificity compared to simple aryl derivatives .

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